molecular formula C10H9NO4 B15069066 6-Methyl-7-nitrochroman-4-one

6-Methyl-7-nitrochroman-4-one

Cat. No.: B15069066
M. Wt: 207.18 g/mol
InChI Key: CTBRHBQDBGOAQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-7-nitrochroman-4-one is a derivative of chroman-4-one, a significant structural entity in medicinal chemistry. Chroman-4-one compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-7-nitrochroman-4-one typically involves the nitration of 6-methylchroman-4-one. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition .

Industrial Production Methods: Industrial production of this compound may involve continuous flow nitration processes to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-7-nitrochroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 6-Methyl-7-nitrochroman-4-one is unique due to the presence of both methyl and nitro groups, which enhance its chemical reactivity and broaden its range of applications. Its dual functionalization allows for more versatile chemical modifications and potential therapeutic uses .

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

6-methyl-7-nitro-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H9NO4/c1-6-4-7-9(12)2-3-15-10(7)5-8(6)11(13)14/h4-5H,2-3H2,1H3

InChI Key

CTBRHBQDBGOAQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1[N+](=O)[O-])OCCC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.